molecular formula C15H16BrNO3S B056811 2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 144060-40-2

2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B056811
M. Wt: 370.3 g/mol
InChI Key: FNAALAOUSRFRCP-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been extensively explored for their potential applications in various fields, including medicine and materials science. Its unique structure, characterized by the presence of a bromo, methylpropoxy, and thiazole functional groups, offers a fascinating case study for synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the formation of thiazolidine rings, which are crucial for the biological activity of some compounds. For example, Sohda et al. (1982) discussed the synthesis of compounds with hypoglycemic and hypolipidemic activities, highlighting the importance of the acidic thiazolidine-2, 4-dione ring (Sohda et al., 1982).

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been analyzed through various methods, including X-ray crystallography. For instance, Smith & Lynch (2013) studied the crystal structures of molecules interacting with carboxylic acids, revealing details about hydrogen bonding and molecular geometry (Smith & Lynch, 2013).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A key application of this compound is its role in the synthesis of heterocyclic compounds. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives showcases the utility of such chemicals as foundational blocks for creating a variety of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These structures are significant for their potential in drug development and the creation of new materials with unique properties. The reactivity of DCNP, although not the same compound, illustrates the broader category of chemical reactions and applications possible with similar bromo-methylpropoxy-phenyl-thiazole compounds (Gomaa & Ali, 2020).

Anticancer Agents

Another significant area of application for structurally related compounds is in the development of anticancer agents. Cinnamic acid derivatives, which share a functional similarity with the compound , have been explored for their potential as traditional and synthetic antitumor agents. The reactivity and modifications at the phenyl ring, unsaturation, and carboxylic acid functionality of such compounds have been the focus of medicinal research, highlighting the importance of these structural elements in contributing to anticancer activity. This suggests the potential for bromo-methylpropoxy-phenyl-thiazole derivatives to be investigated for similar applications (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-8(2)7-20-12-5-4-10(6-11(12)16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAALAOUSRFRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

340 mg of the phenol derivative prepared in step (1) was suspended in 5 ml of N,N-dimethylformamide, 690 mg of anhydrous potassium carbonate and 690 mg of isobutyl bromide were added thereto, and the mixture was stirred at 70° C. for 24 hours. After the completion of the reaction, the reaction product was poured into water, and the mixture was extracted with ether. The organic layer was concentrated to give a crystalline product. This product was hydrolyzed by a conventional process and purified by recrystallization to give 310 mg of 2-(3-bromo-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 78%).
Name
phenol
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step Two
Quantity
690 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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